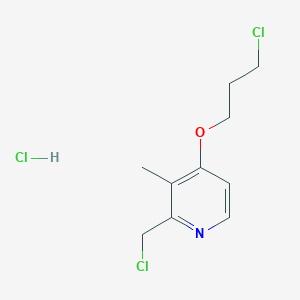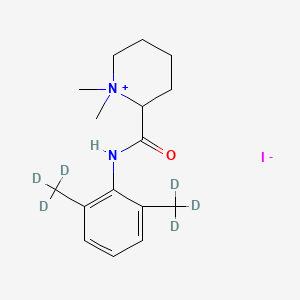
4-methyl-N-Methylbuphedrone (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buphedrone is a substituted cathinone, analogous to methcathinone, which has been identified in products that are sold as stimulants. 4-methyl-N-Methylbuphedrone (hydrochloride) is a para-methyl analog of buphedrone with an aminomethyl addition. Its biological and toxicological properties are not known. This product is intended for research and forensic applications.
Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Quantification
Research has focused on the synthesis and chemical characterization of 4-methyl-N-Methylbuphedrone (hydrochloride), commonly known as mephedrone. Studies have developed validated methods for its quantification in various forms, highlighting its chemical properties and structure. This work is crucial in understanding the compound's composition and potential applications in scientific research (Santali et al., 2011).
Metabolic Pathways and Pharmacokinetics
Investigations into the metabolism of mephedrone have revealed its Phase I and Phase II metabolic pathways in rat liver hepatocytes, providing insights into its biotransformation and pharmacokinetics. This research is vital for understanding how the body processes mephedrone and its analogs, which has implications in toxicology and pharmacology (Khreit et al., 2013).
Interaction with Transport Proteins
Studies have also explored the interaction of mephedrone with transport proteins, such as bovine serum albumin (BSA). This research provides valuable information about how mephedrone might interact with biological molecules, which is important for understanding its behavior in biological systems and potential therapeutic applications (Patel et al., 2018).
Neuropharmacology
Research in neuropharmacology has examined the effects of mephedrone and its analogs on monoamine transporters. This includes studying its influence on dopamine, noradrenaline, and serotonin systems, which is critical for understanding its potential impact on neural function and its implications in neuroscience research (Saha et al., 2015).
Pharmacological Profile
The pharmacological profile of mephedrone has been characterized, comparing it with other substances like MDMA. These studies provide insights into its psychoactive properties and pharmacodynamics, which are important for understanding its effects and potential therapeutic uses (Papaseit et al., 2016).
Eigenschaften
Produktname |
4-methyl-N-Methylbuphedrone (hydrochloride) |
|---|---|
Molekularformel |
C13H19NO · HCl |
Molekulargewicht |
241.8 |
InChI |
InChI=1S/C13H19NO.ClH/c1-5-12(14(3)4)13(15)11-8-6-10(2)7-9-11;/h6-9,12H,5H2,1-4H3;1H |
InChI-Schlüssel |
WNJBRZUPNRMXHK-UHFFFAOYSA-N |
SMILES |
O=C(C(CC)N(C)C)C1=CC=C(C)C=C1.Cl |
Synonyme |
4-methyl-α-Methylaminobutiophenone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




